molecular formula C19H20N4O6S B11299336 N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide

Katalognummer: B11299336
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: OLIHPLDBIDCUKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Substitution reactions:

    Amidation: The carboxamide group is introduced through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can yield amines.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has been studied for various scientific research applications, including:

    Medicinal chemistry: Potential use as an anti-inflammatory, anti-cancer, or antimicrobial agent.

    Biology: Investigation of its effects on cellular pathways and molecular targets.

    Industry: Use as an intermediate in the synthesis of other complex organic compounds.

Wirkmechanismus

The mechanism of action of N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,4-Dimethoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the sulfonamide group.

    5-(4-Methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide: Lacks the 3,4-dimethoxyphenyl group.

Uniqueness

N-(3,4-Dimethoxyphenyl)-5-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the 3,4-dimethoxyphenyl and 4-methoxy-3-sulfamoylphenyl groups, which may confer specific biological activities and properties not found in similar compounds.

Eigenschaften

Molekularformel

C19H20N4O6S

Molekulargewicht

432.5 g/mol

IUPAC-Name

N-(3,4-dimethoxyphenyl)-3-(4-methoxy-3-sulfamoylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H20N4O6S/c1-27-15-7-5-12(9-17(15)29-3)21-19(24)14-10-13(22-23-14)11-4-6-16(28-2)18(8-11)30(20,25)26/h4-10H,1-3H3,(H,21,24)(H,22,23)(H2,20,25,26)

InChI-Schlüssel

OLIHPLDBIDCUKT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.